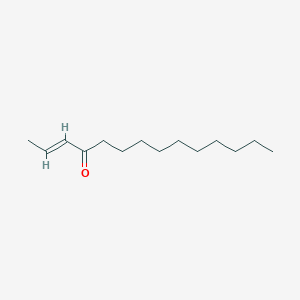
2-Tetradecen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecen-4-one, also known as TDO, is an organic compound that has a unique chemical structure. It is a ketone that belongs to the family of aliphatic compounds. TDO has been widely studied due to its potential applications in various fields, including the food industry, agriculture, and medicine.
Wirkmechanismus
The mechanism of action of 2-Tetradecen-4-one is not fully understood. However, studies have shown that it interacts with certain receptors in the body, such as the GABA-A receptor and the TRPA1 receptor. It has been suggested that 2-Tetradecen-4-one may act as an agonist for these receptors, leading to various physiological effects.
Biochemische Und Physiologische Effekte
2-Tetradecen-4-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells. In addition, 2-Tetradecen-4-one has been shown to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Tetradecen-4-one is its unique chemical structure, which makes it a valuable compound for studying various biological processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-Tetradecen-4-one is a relatively unstable compound, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for 2-Tetradecen-4-one research. One area of interest is its potential as an insecticide, as it has been shown to have insecticidal properties. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent, as it has shown promising results in animal studies. Finally, further research is needed to fully understand the mechanism of action of 2-Tetradecen-4-one and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Tetradecen-4-one is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Tetradecen-4-one and its applications in various fields.
Synthesemethoden
The synthesis of 2-Tetradecen-4-one can be achieved through several methods, including the oxidation of 2-tetradecene, the reduction of 2-tetradecen-4-one oxime, and the reaction of 2-tetradecen-4-ol with acetic anhydride. However, the most commonly used method is the oxidation of 2-tetradecene using potassium permanganate as an oxidizing agent. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The yield of 2-Tetradecen-4-one is around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-Tetradecen-4-one has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent due to its pleasant odor. It is also used as an attractant for insects, such as fruit flies and mosquitoes. In agriculture, 2-Tetradecen-4-one has been shown to have insecticidal properties, making it a potential alternative to synthetic insecticides. In medicine, 2-Tetradecen-4-one has been studied for its anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
142449-97-6 |
|---|---|
Produktname |
2-Tetradecen-4-one |
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
(E)-tetradec-2-en-4-one |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h4,12H,3,5-11,13H2,1-2H3/b12-4+ |
InChI-Schlüssel |
IYQXMKYJCXLWDT-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)/C=C/C |
SMILES |
CCCCCCCCCCC(=O)C=CC |
Kanonische SMILES |
CCCCCCCCCCC(=O)C=CC |
Synonyme |
2-Tetradecen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



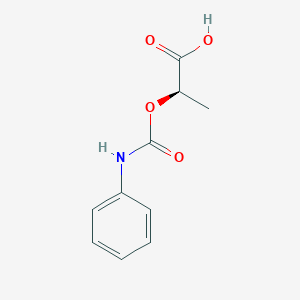
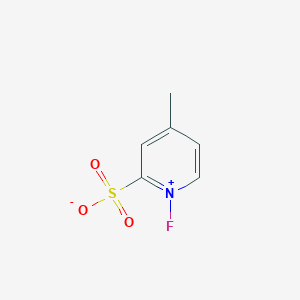
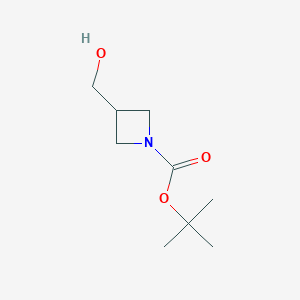
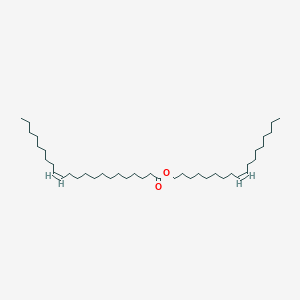
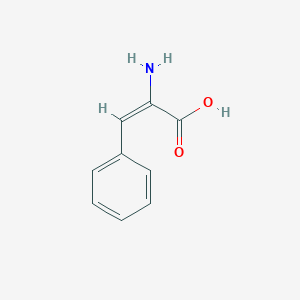
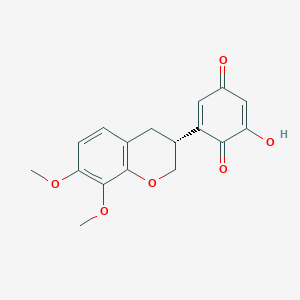
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)
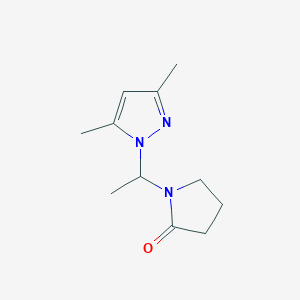
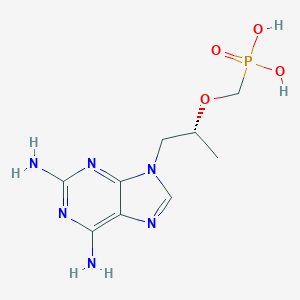
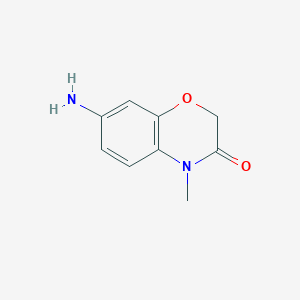
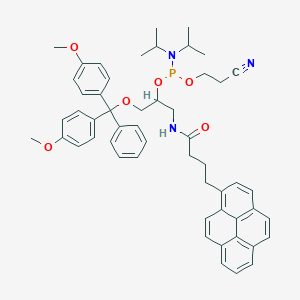
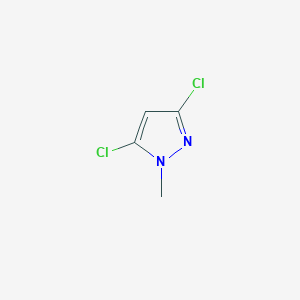
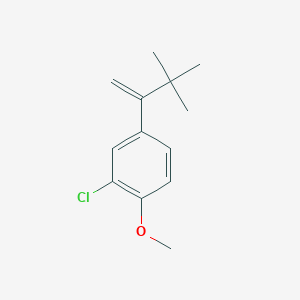
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)